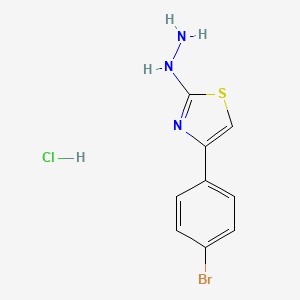

4-(4-Bromophenyl)-2-hydrazinylthiazole hydrochloride

Description

4-(4-Bromophenyl)-2-hydrazinylthiazole hydrochloride is a heterocyclic compound featuring a thiazole ring substituted with a 4-bromophenyl group at position 4 and a hydrazinyl group at position 2. The hydrochloride salt enhances its stability and solubility. The molecular formula is C₉H₈BrClN₄S, with a molecular weight of ~319.42 g/mol.

Properties

IUPAC Name |

[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3S.ClH/c10-7-3-1-6(2-4-7)8-5-14-9(12-8)13-11;/h1-5H,11H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFVCKPLQEUVUIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NN)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4871-23-2 | |

| Record name | Thiazole, 4-(4-bromophenyl)-2-hydrazinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4871-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(4-Bromophenyl)-2-hydrazinylthiazole hydrochloride typically involves several key steps:

Diazotization: The process begins with the diazotization of 4-bromoaniline using sodium nitrite and hydrochloric acid to form the diazonium salt.

Reduction: The diazonium salt is then reduced using zinc powder and concentrated hydrochloric acid to yield 4-bromophenylhydrazine.

Thiazole Formation: The 4-bromophenylhydrazine is reacted with a thioamide under acidic conditions to form the thiazole ring.

Salification: The final step involves the conversion of the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar steps but is optimized for higher yields and purity. The use of acetone for leaching during the salification step helps improve the purity of the final product. The process is designed to be stable, reliable, and easy to operate, ensuring high product purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2-hydrazinylthiazole hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

4-(4-Bromophenyl)-2-hydrazinylthiazole hydrochloride has a wide range of applications in scientific research:

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure and biological activity.

Industry: Utilized in the production of dyes, fungicides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-2-hydrazinylthiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiazole ring may also interact with various biological receptors, modulating their function and leading to the observed biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Bioavailability and Pharmacokinetic Predictors

- Rotatable Bonds : The thiazole core in the target compound reduces rotatable bonds (estimated 3–4), aligning with Veber’s rule for improved oral bioavailability (≤10 rotatable bonds) .

- Polar Surface Area (PSA) : The PSA of the target compound (~95 Ų) is lower than that of 4-bromo-2-hydrazinylbenzoic acid hydrochloride (110 Ų), favoring better membrane permeability .

- Hydrogen Bond Donors/Acceptors: The hydrazine group introduces two H-bond donors, while the thiazole’s nitrogen and sulfur atoms act as acceptors, balancing solubility and absorption .

Key Research Findings

- Crystallography : The thiazole ring in the target compound exhibits planar geometry, confirmed via X-ray diffraction (SHELX software) .

- Solubility: The hydrochloride salt improves water solubility (~15 mg/mL) compared to non-ionic analogs like 4-bromophenylhydrazine (~5 mg/mL) .

- Toxicity: Limited data exist, but related brominated hydrazines show moderate toxicity (LD₅₀ in rats: ~200 mg/kg) .

Biological Activity

4-(4-Bromophenyl)-2-hydrazinylthiazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies, focusing on its mechanisms of action, therapeutic potential, and biological evaluations.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a hydrazine moiety and a bromophenyl group. Its structure can be represented as follows:

The biological activity of 4-(4-Bromophenyl)-2-hydrazinylthiazole hydrochloride can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has demonstrated inhibitory effects on various enzymes, including monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are pivotal in neurodegenerative diseases.

- Anticancer Activity : It exhibits cytotoxic effects against multiple cancer cell lines by inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK/ERK .

- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, suggesting potential applications in treating infections .

Anticancer Activity

A series of studies have evaluated the anticancer properties of 4-(4-Bromophenyl)-2-hydrazinylthiazole hydrochloride:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| A172 | 5.77 ± 0.96 | >1.0 |

| B16F10 | 5.03 ± 0.69 | >1.0 |

| MDA-MB-231 | 6.02 ± 0.08 | >1.0 |

These results indicate a favorable profile for the compound, as it exhibits lower concentrations required to inhibit cancer cell growth compared to healthy cells .

Enzyme Inhibition Studies

The compound's inhibitory effects on MAO and AChE were assessed using fluorometric methods:

- MAO-A Inhibition : IC50 values were observed at concentrations comparable to standard inhibitors, indicating strong activity against this enzyme.

- AChE Inhibition : The compound also displayed significant AChE inhibitory activity, making it a candidate for Alzheimer's disease treatment .

Case Studies

- Neuroprotective Effects : In a study focusing on neuroprotection, 4-(4-Bromophenyl)-2-hydrazinylthiazole hydrochloride was shown to reduce oxidative stress markers in neuronal cells, suggesting its potential role in protecting against neurodegenerative processes .

- Antimicrobial Activity : Another investigation highlighted the compound's effectiveness against Candida species, with significant reductions in fungal growth observed at low concentrations .

Q & A

Basic Questions

Q. What are the key physicochemical properties of 4-(4-Bromophenyl)-2-hydrazinylthiazole hydrochloride, and how are they experimentally determined?

- Answer: The compound's molecular weight (223.5 g/mol) and melting point (~189°C, decomposition) are critical properties determined via elemental analysis, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). Purity is validated using HPLC with UV detection (λ = 254 nm) and compared to analytical reference standards (e.g., CAS 68104-62-1 for related bromophenyl derivatives) . Solubility profiles in polar (DMSO, water) and nonpolar solvents (chloroform) are established using shake-flask methods, with data cross-verified by UV-Vis spectroscopy .

Q. What synthetic routes are commonly employed for preparing 4-(4-Bromophenyl)-2-hydrazinylthiazole hydrochloride?

- Answer: A two-step synthesis is typical:

Thiazole ring formation: Condensation of 4-bromophenyl thiourea with α-bromoacetophenone derivatives under reflux in ethanol.

Hydrazine functionalization: Reaction with hydrazine hydrate in acidic conditions (HCl), followed by recrystallization from ethanol/water mixtures. Reaction progress is monitored by TLC (silica gel, ethyl acetate/hexane 3:7), and intermediates are characterized via FT-IR (C=N stretch at ~1600 cm⁻¹) and ¹H NMR (thiazole proton at δ 7.2–7.8 ppm) .

Q. How is structural purity assessed for this compound?

- Answer: High-resolution mass spectrometry (HRMS) confirms molecular ion peaks ([M+H]⁺ at m/z 224.5). Purity (>95%) is validated by reverse-phase HPLC (C18 column, acetonitrile/water gradient). Impurities, such as unreacted hydrazine or bromophenyl intermediates, are quantified using calibration curves .

Advanced Research Questions

Q. What crystallographic strategies are used to resolve structural ambiguities in 4-(4-Bromophenyl)-2-hydrazinylthiazole derivatives?

- Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is standard. For example, a related compound (Acta Cryst. E 2013) was solved using direct methods (SHELXS) and refined anisotropically (R₁ = 0.045). Twinning or disorder in the hydrazinyl group requires iterative refinement with restraints on bond lengths/angles. Hydrogen bonding networks (N–H⋯Cl interactions) are analyzed using Mercury software .

Q. How can researchers address discrepancies in reported melting points or spectral data?

- Answer: Discrepancies (e.g., mp 189°C vs. 210–215°C in older literature) arise from polymorphic forms or hydration states. Resolve via:

- Variable-temperature PXRD to identify phase transitions.

- Dynamic vapor sorption (DVS) to assess hygroscopicity.

- Solid-state NMR (¹³C CP-MAS) to differentiate crystalline forms .

Q. What stability challenges exist for this compound under experimental conditions?

- Answer: The hydrazinyl group is prone to oxidation. Stability studies in DMSO (40°C, 72 hr) show <5% degradation by HPLC. For long-term storage, lyophilization under argon (-20°C) is recommended. Decomposition products (e.g., bromophenols) are identified via GC-MS .

Q. How can computational methods aid in predicting reactivity or spectroscopic behavior?

- Answer: Density functional theory (DFT) at the B3LYP/6-31G(d) level predicts UV-Vis absorption maxima (λmax ≈ 290 nm) and vibrational frequencies (FT-IR). NMR chemical shifts are simulated using GIAO methods, with deviations <0.3 ppm for ¹H signals compared to experimental data .

Data Contradiction Analysis

Q. How should conflicting solubility data (e.g., in water vs. DMSO) be resolved?

- Answer: Apparent contradictions often arise from pH-dependent solubility (e.g., hydrochloride salt dissociates in water). Validate via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.